N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine
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Overview
Description
N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is a complex heterocyclic compound that combines several functional groups, including an azepane ring, a triazole ring, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine derivatives with ortho esters under acidic conditions.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base.
Coupling with Azepane: The azepane ring is introduced through a nucleophilic substitution reaction with an appropriate azepane derivative.
Final Coupling with N,N-Dimethylaniline: The final step involves coupling the intermediate with N,N-dimethylaniline under suitable conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: It is used in studies involving enzyme inhibition, particularly targeting enzymes like carbonic anhydrase and cholinesterase.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and have comparable biological activities.
Azepane Derivatives: Compounds containing the azepane ring exhibit similar pharmacological properties.
Uniqueness
N-{4-[3-(1-azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-N,N-dimethylamine is unique due to its combination of multiple functional groups, which enhances its biological activity and makes it a versatile compound for various applications .
Properties
CAS No. |
1260930-20-8 |
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Molecular Formula |
C18H24N6S |
Molecular Weight |
356.5g/mol |
IUPAC Name |
4-[3-(azepan-1-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C18H24N6S/c1-22(2)15-9-7-14(8-10-15)17-21-24-16(19-20-18(24)25-17)13-23-11-5-3-4-6-12-23/h7-10H,3-6,11-13H2,1-2H3 |
InChI Key |
XQMQENLBXLTAGK-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CN4CCCCCC4 |
Origin of Product |
United States |
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